K134
Overview
Description
K-134 is a potent antiplatelet drug with a selective inhibitory effect on phosphodiesterase 3 (PDE3). It is known for its ability to prevent brain damage by inhibiting thrombus formation, making it a promising drug for the prevention of cerebral infarction associated with platelet hyperaggregability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-134 involves the inhibition of phosphodiesterase 3. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the selective inhibition of PDE3A and PDE3B .
Industrial Production Methods
Industrial production methods for K-134 are also proprietary. The compound is produced in controlled environments to ensure high purity and efficacy. The production process involves stringent quality control measures to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
K-134 undergoes several types of chemical reactions, including:
Oxidation: K-134 can undergo oxidation reactions, although specific details are not widely available.
Reduction: The compound can also undergo reduction reactions under certain conditions.
Substitution: K-134 can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving K-134 include:
Collagen and ADP: These reagents are used in vitro to induce platelet aggregation, which K-134 inhibits in a dose-dependent manner.
Photochemical Reagents: Used in photothrombotic stroke models to induce arterial platelet aggregation.
Major Products Formed
The major products formed from the reactions involving K-134 are primarily related to its antithrombotic effects. These include the inhibition of platelet aggregation and the reduction of cerebral infarct size .
Scientific Research Applications
K-134 has a wide range of scientific research applications, including:
Mechanism of Action
K-134 exerts its effects by selectively inhibiting phosphodiesterase 3 (PDE3). This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within platelets. Elevated cAMP levels inhibit platelet aggregation and thrombus formation, thereby reducing the risk of cerebral infarction . The molecular targets of K-134 include PDE3A and PDE3B, which are key enzymes involved in the regulation of platelet function .
Comparison with Similar Compounds
K-134 is often compared with its analogue, cilostazol. While both compounds are PDE3 inhibitors, K-134 is more potent in inhibiting platelet aggregation and thrombus formation . Other similar compounds include:
Cilostazol: Another PDE3 inhibitor, but less potent compared to K-134.
Vesnarinone: A mixed PDE3 inhibitor and ion-channel modifier with positive inotropic effects.
OPC18750 HCl: A potential PDE inhibitor used to study various diseases.
K-134’s uniqueness lies in its higher potency and selective inhibition of PDE3, making it a more effective antiplatelet agent compared to its analogues .
Biological Activity
K134, a compound of interest in biological research, has been studied for its role in various cellular processes, particularly in relation to histone modifications and cell cycle regulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, implications in cancer biology, and relevant case studies.
Histone Modification
This compound is primarily associated with the methylation of histone H2AX at lysine 134 (this compound). This modification plays a critical role in the DNA damage response (DDR). Research indicates that methylation at this compound is essential for the accumulation of γ-H2AX, a marker for DNA double-strand breaks (DSBs). When H2AX is mutated to prevent this compound methylation, the levels of γ-H2AX significantly decrease, indicating that this compound methylation is crucial for effective DDR signaling .
Cell Cycle Regulation
Additionally, this compound acetylation of lamin B1 has been shown to influence cell cycle progression. Specifically, acetylation at this site can slow the transition from G1 to S phase in the cell cycle, thereby impacting cellular proliferation and stability . This suggests that this compound may have broader implications beyond histone modification, affecting nuclear architecture and cellular dynamics.
Correlation with Cancer
A significant body of research has explored the correlation between this compound methylation and cancer progression. In clinical studies involving lung cancer tissues, higher levels of both H2AX this compound methylation and γ-H2AX were observed compared to normal tissues. Statistical analysis revealed a strong positive correlation (Spearman’s ρ = 0.823, P < 0.0001) between these two modifications, suggesting that this compound methylation could serve as a potential biomarker for cancer diagnosis and prognosis .
Case Studies
- Lung Cancer Study : A study involving 154 cases of lung cancer demonstrated that increased levels of H2AX this compound methylation were associated with more aggressive tumor characteristics. The findings suggest that targeting the pathways involved in this compound methylation could provide therapeutic avenues for treating lung cancer .
- Cell Line Experiments : Experiments conducted on HeLa cells showed that co-expressing wild-type H2AX with SUV39H2 led to increased γ-H2AX levels post-doxorubicin treatment. In contrast, cells expressing H2AX with mutations at this compound exhibited significantly reduced γ-H2AX production, reinforcing the importance of this compound methylation in DDR .
Data Tables
The following table summarizes key findings related to this compound's biological activity:
Study Type | Observation | Significance |
---|---|---|
Clinical Study | Higher H2AX this compound methylation in cancer vs normal tissue | Potential biomarker for cancer |
Cell Line Experiment | Reduced γ-H2AX levels in mutated H2AX-K134 | Critical role in DNA damage response |
Properties
IUPAC Name |
1-cyclopropyl-1-[(1R,2R)-2-hydroxycyclohexyl]-3-[3-[(2-oxo-1H-quinolin-6-yl)oxy]propyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c26-20-5-2-1-4-19(20)25(16-7-8-16)22(28)23-12-3-13-29-17-9-10-18-15(14-17)6-11-21(27)24-18/h6,9-11,14,16,19-20,26H,1-5,7-8,12-13H2,(H,23,28)(H,24,27)/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNGSQNNMKROG-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C2CC2)C(=O)NCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(C2CC2)C(=O)NCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172346 | |
Record name | K-134 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189362-06-9 | |
Record name | K-134 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189362069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K-134 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | K-134 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | K-134 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9J6NK6W4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.